
4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” is a compound that shows high potency as an inverse agonist and competitive antagonist at 5HT 2A receptors . It also exhibits antagonism at 5HT 2C receptors .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique
Serotonin Receptor Agonist
4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide derivatives have been studied for their serotonin 4 (5-HT4) receptor agonist activity, particularly in the context of gastrointestinal motility. These compounds have demonstrated favorable pharmacological profiles, suggesting potential therapeutic applications in enhancing gastrointestinal motility. However, challenges in oral bioavailability due to poor intestinal absorption rates have been identified, prompting further modifications to improve pharmacokinetic properties (Sonda et al., 2003) (Sonda et al., 2004).
Neurological Research
Research into the synthesis and structure-activity relationships of 4-methoxy-3-(piperidin-4-yl) benzamides has led to the identification of potent and selective inhibitors of the presynaptic choline transporter, which could have implications for neurological conditions where choline transport modulation is beneficial (Bollinger et al., 2015).
Diagnostic Applications
One compound, closely related to this compound, was radioiodinated for use as a ligand for serotonin-5HT2-receptors. This development is promising for γ-emission tomography, highlighting its potential in diagnostic imaging to study receptor distribution and density in various neurological conditions (Mertens et al., 1994).
Alzheimer's Disease Research
In Alzheimer's disease research, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, structurally similar to this compound, was used with positron emission tomography (PET) to quantify receptor densities in the brains of Alzheimer's disease patients. This research provides insights into the role of 5-HT(1A) receptors in Alzheimer's pathology and could inform therapeutic strategies (Kepe et al., 2006).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with serotonin receptors and Anaplastic Lymphoma Kinase (ALK) . These targets play crucial roles in various physiological processes, including mood regulation and cell growth, respectively.
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a manner similar to related compounds. For instance, some compounds have been found to act as inverse agonists and competitive antagonists at serotonin receptors , while others inhibit ALK .
Biochemical Pathways
It can be inferred from related compounds that it may influence the serotonin signaling pathway and the ALK signaling pathway . These pathways have downstream effects on various biological processes, including neurotransmission and cell proliferation.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have potential antipsychotic effects due to its interaction with serotonin receptors , and potential antitumor effects due to its inhibition of ALK .
Propriétés
IUPAC Name |
4-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-21-12-11-19-9-7-14(8-10-19)13-18-17(20)15-3-5-16(22-2)6-4-15/h3-6,14H,7-13H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSQSFWPBUEYSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


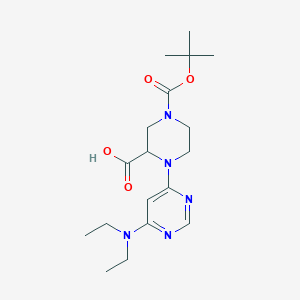
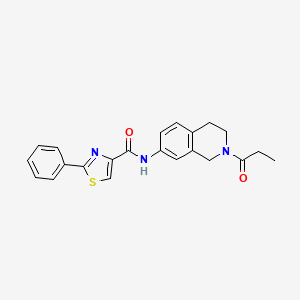
![3-Azabicyclo[3.2.2]nonane hydrochloride](/img/structure/B2399712.png)
![4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2399713.png)
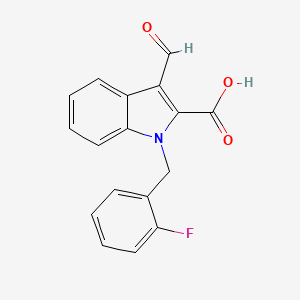
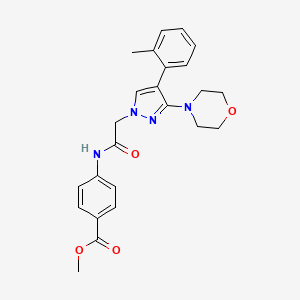
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399717.png)
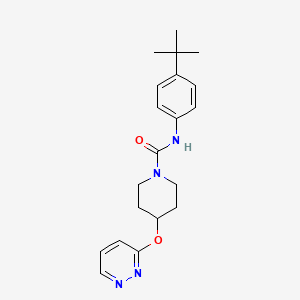

![N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-1-yl)acetamide](/img/structure/B2399722.png)
![(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol](/img/structure/B2399723.png)
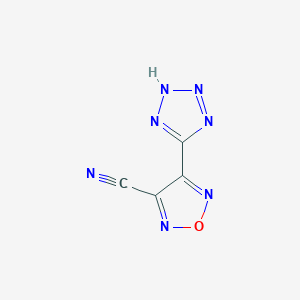
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone](/img/structure/B2399727.png)